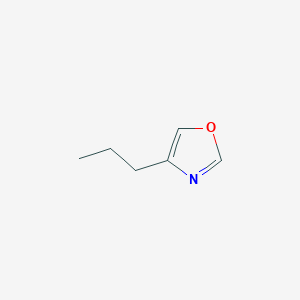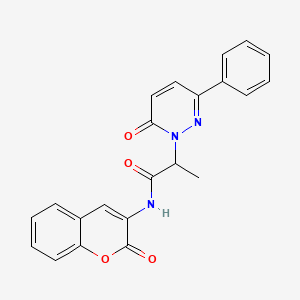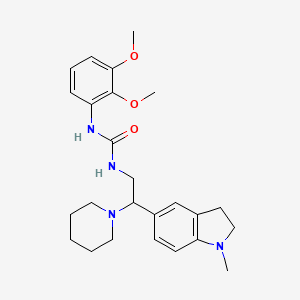
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
Urea derivatives, similar to the one , have been synthesized and evaluated for their potential biochemical activities. For instance, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas explored the synthesis of these compounds as novel acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test greater conformational flexibility, showing that such modifications are compatible with high inhibitory activities (J. Vidaluc et al., 1995). This research demonstrates the importance of structural modifications in enhancing the biological activity of urea derivatives, which could be relevant for the development of therapeutic agents.
Pharmacological Applications
Another area of application for urea derivatives includes pharmacological research, where they are studied for their effects on biological targets. An example includes the investigation of the actions of novel and selective agonists and antagonists on 5-HT2C receptors in rats, which has implications for understanding receptor-mediated physiological effects (M. Millan et al., 1997). Such studies are pivotal in drug development, especially in identifying potential therapeutic compounds for treating various disorders.
Material Science and Corrosion Inhibition
In the realm of material science, urea derivatives have been explored for their corrosion inhibition properties. Research on Mannich bases derived from urea compounds has shown significant potential in protecting metal surfaces from corrosion, particularly in acidic environments. This not only highlights the chemical versatility of urea derivatives but also their potential in industrial applications to enhance the durability of metals (M. Jeeva et al., 2015).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-5-4-6-14-29)17-26-25(30)27-20-8-7-9-23(31-2)24(20)32-3/h7-11,16,22H,4-6,12-15,17H2,1-3H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRNPNPVMKYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

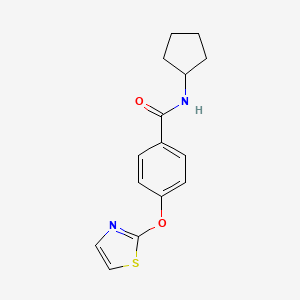

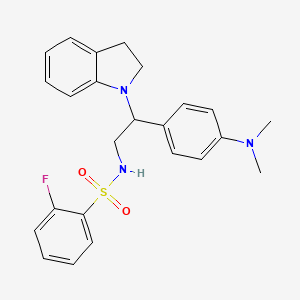
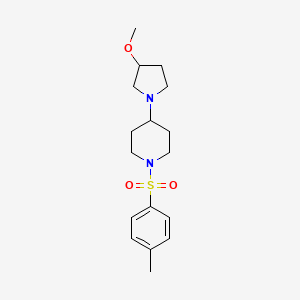
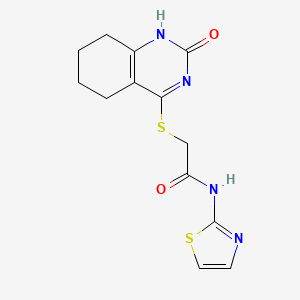

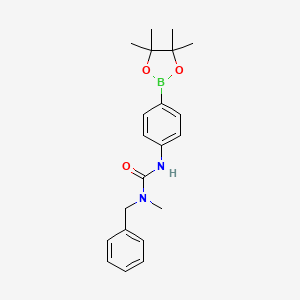
![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)
![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)
